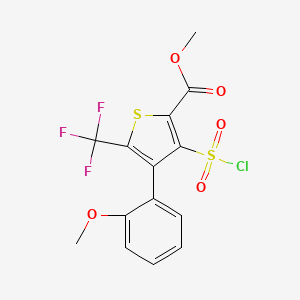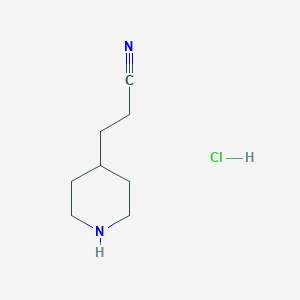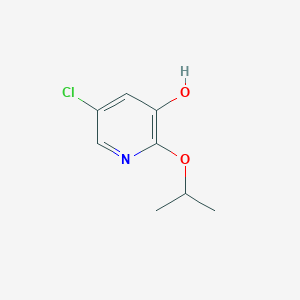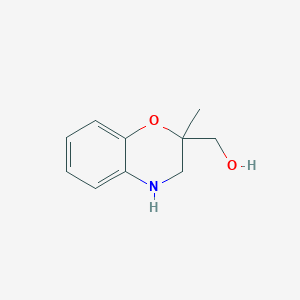
(S)-Methyl 3-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc” is a special chemical offered by several providers . It’s a metabolite of Maraviroc , which is an antiretroviral drug used in the treatment of HIV .
Molecular Structure Analysis
The molecular formula of this compound is C13 H22 N4 O, and it has a molecular weight of 250.34 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Biomedical Applications
Polyhydroxyalkanoates (PHAs) : Research on PHAs, a class of biodegradable polymers, could be relevant. These polymers are synthesized by bacteria under specific conditions and have promising applications due to their biodegradability and biocompatibility. The synthesis, properties, and applications of PHAs have been explored, highlighting their potential in replacing petroleum-based plastics and in medical applications (A. Amara, 2010; M. Grigore et al., 2019).
Ionic Liquids for Separation Processes : The use of ionic liquids in separation processes, such as the separation of hexane/hex-1-ene, has been reviewed, showcasing the role of certain compounds in enhancing the efficiency of chemical separations. This research might intersect with the study of various organic solvents and their applications in chemical synthesis and processing (U. Domańska et al., 2016).
Biomedical Applications of PHAs : PHAs have also been investigated for their potential in biomedical applications, including drug delivery systems and biodegradable implants. The versatility of these materials, coupled with their non-toxicity and biocompatibility, makes them suitable candidates for various medical uses (M. Grigore et al., 2019).
Fluorescent Chemosensors : Research on the development of fluorescent chemosensors based on specific organic compounds for detecting metal ions, anions, and neutral molecules demonstrates the intersection of organic chemistry with sensor technology. This area of study could be relevant to understanding the applications of complex organic molecules in analytical chemistry (P. Roy, 2021).
Safety And Hazards
Eigenschaften
CAS-Nummer |
948592-19-6 |
|---|---|
Produktname |
(S)-Methyl 3-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate |
Molekularformel |
C17H21F2NO3 |
Molekulargewicht |
325.35 g/mol |
IUPAC-Name |
methyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H21F2NO3/c1-23-15(21)11-14(12-5-3-2-4-6-12)20-16(22)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,22)/t14-/m0/s1 |
InChI-Schlüssel |
SFAUOZPRUQNOOT-AWEZNQCLSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)


![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)

